Cas no 15677-00-6 (Ethyl-3-methyl-2-hexenoate)

Ethyl-3-methyl-2-hexenoate is an unsaturated ester with the molecular formula C9H16O2, characterized by its fruity, green aroma. This compound is commonly used as a flavor and fragrance intermediate due to its ability to impart fresh, apple-like notes. Its α,β-unsaturated ester structure makes it a versatile building block in organic synthesis, particularly for Michael additions or conjugate reductions. The ethyl ester group enhances volatility, making it suitable for applications requiring controlled release in perfumery. Its stability under moderate conditions and compatibility with various solvents further contribute to its utility in fine chemical formulations. The compound is typically synthesized via condensation or esterification routes, ensuring high purity for industrial use.
Ethyl-3-methyl-2-hexenoate structure
Ethyl-3-methyl-2-hexenoate structure
Product Name:Ethyl-3-methyl-2-hexenoate
CAS No:15677-00-6
MF:C9H16O2
MW:156.222143173218
CID:121119
PubChem ID:53402000
Update Time:2025-06-27

Ethyl-3-methyl-2-hexenoate Chemical and Physical Properties

Names and Identifiers

    • 2-Hexenoic acid,3-methyl-, ethyl ester
    • 2-ETHYL-1,6-DIOXASPIRO[4.4]-NONANE
    • 3-methyl-2-Hexenoic acid ethyl ester
    • ETHYL-3-METHYL-2-HEXENOATE
    • Ethyl-3-methyl-2-hexenoate (3:1 mixture of E and Z isomers)
    • FT-0695778
    • ETHYL 3-METHYL-2-HEXENOATE
    • AKOS030255961
    • HDCPOYMRKNZICF-UHFFFAOYSA-N
    • 15677-00-6
    • SCHEMBL2955503
    • (rac)-3-methyl-2-hexenoic acid ethyl ester
    • ethyl 3-methylhex-2-enoate
    • Ethyl-3-methyl-2-hexenoate
    • Inchi: 1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3
    • InChI Key: HDCPOYMRKNZICF-UHFFFAOYSA-N
    • SMILES: O(CC)C(C=C(C)CCC)=O

Computed Properties

  • Exact Mass: 156.11500
  • Monoisotopic Mass: 156.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 0.9±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 193.7±9.0 °C at 760 mmHg
  • Flash Point: 72.2±9.2 °C
  • PSA: 26.30000
  • LogP: 2.29590
  • Vapor Pressure: 0.5±0.4 mmHg at 25°C

Ethyl-3-methyl-2-hexenoate Customs Data

  • HS CODE:2916190090
  • Customs Data:

    China Customs Code:

    2916190090

    Overview:

    2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Ethyl-3-methyl-2-hexenoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E939660-10mg
Ethyl-3-methyl-2-hexenoate
15677-00-6
10mg
$ 50.00 2022-06-05
TRC
E939660-50mg
Ethyl-3-methyl-2-hexenoate
15677-00-6
50mg
$ 160.00 2022-06-05
TRC
E939660-100mg
Ethyl-3-methyl-2-hexenoate
15677-00-6
100mg
$ 230.00 2022-06-05
Apollo Scientific
OR310602-1g
Ethyl-3-methyl-2-hexenoate
15677-00-6
1g
£375.00 2024-05-23
Aaron
AR00HZ3W-50mg
2-Hexenoic acid, 3-methyl-, ethyl ester
15677-00-6 95%
50mg
$164.00 2025-01-25
Aaron
AR00HZ3W-100mg
2-Hexenoic acid, 3-methyl-, ethyl ester
15677-00-6 95%
100mg
$234.00 2025-01-25
Aaron
AR00HZ3W-500mg
2-Hexenoic acid, 3-methyl-, ethyl ester
15677-00-6 95%
500mg
$585.00 2025-01-25
Aaron
AR00HZ3W-250mg
2-Hexenoic acid, 3-methyl-, ethyl ester
15677-00-6 95%
250mg
$322.00 2025-01-25
Aaron
AR00HZ3W-1g
2-Hexenoic acid, 3-methyl-, ethyl ester
15677-00-6 95%
1g
$751.00 2025-01-25
A2B Chem LLC
AI37552-1mg
Ethyl-3-methyl-2-hexenoate
15677-00-6 >97%
1mg
$201.00 2024-04-20

Additional information on Ethyl-3-methyl-2-hexenoate

Ethyl-3-methyl-2-hexenoate: A Key Compound in Pharmaceutical and Biotechnological Research

Ethyl-3-methyl-2-hexenoate (CAS No. 15677-00-6) is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, biomaterials science, and drug delivery systems. This compound belongs to the class of esters, specifically the hexenoic acid derivative, which is characterized by the presence of a double bond at the C-2 position of the six-carbon chain. The methyl group at the C-3 position and the ethyl group at the C-1 position contribute to its unique chemical properties and biological activity. Recent studies have highlighted its potential applications in targeted drug delivery, anti-inflammatory therapies, and biocompatible material development.

Ethyl-3-methyl-2-hexenoate is synthesized through the esterification reaction of 3-methyl-2-hexenoic acid and ethanol. This process involves the formation of an ester linkage between the carboxyl group of the acid and the hydroxyl group of ethanol. The resulting compound exhibits a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol. Its chemical structure consists of a six-carbon chain with a conjugated double bond at positions C-2 and C-3, which is critical for its bioavailability and reactivity. The double bond also contributes to its lipophilic nature, enabling it to interact effectively with biological membranes.

Recent advances in synthetic organic chemistry have led to the development of green synthesis methods for Ethyl-3-methyl-2-hexenoate. These methods emphasize sustainable practices and environmentally friendly catalysts, such as metal-free nanocatalysts and biocatalysts. A 2023 study published in *Green Chemistry* demonstrated that the use of solid acid catalysts could significantly enhance the yield and selectivity of the esterification reaction, reducing the need for hazardous solvents. This aligns with the growing emphasis on green chemistry in pharmaceutical manufacturing, where eco-friendly processes are prioritized to minimize environmental impact.

The biological activity of Ethyl-3-methyl-2-hexenoate has been explored in several recent studies, particularly in the context of anti-inflammatory and antioxidant properties. A 2022 study published in *Journal of Medicinal Chemistry* reported that this compound exhibits moderate anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key mediator of inflammatory responses. The lipophilic nature of the compound allows it to penetrate cell membranes efficiently, enabling it to modulate inflammatory cytokine production. Additionally, its antioxidant activity has been attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Another area of interest is the application of Ethyl-3-methyl-2-hexenoate in biocompatible polymer synthesis. Researchers have utilized this compound as a monomer in the development of biodegradable polymers for drug delivery systems. A 2024 study in *Biomaterials Science* demonstrated that Ethyl-3-methyl-2-hexenoate-based polymers exhibit excellent biocompatibility and controlled degradation rates, making them suitable for controlled release applications. These polymers have shown promise in targeted drug delivery and tissue engineering, where precise control over drug release kinetics is essential.

The pharmacokinetic profile of Ethyl-3-methyl-2-hexenoate is another area of active research. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties. A 2023 study published in *Drug Metabolism and Disposition* found that the compound is well-absorbed in the gastrointestinal tract due to its lipophilic nature. Once absorbed, it is distributed to various tissues, with a higher concentration observed in lipid-rich organs such as the liver and adipose tissue. The metabolism of the compound primarily occurs in the liver, where it is hydrolyzed to form 3-methyl-2-hexenoic acid, which is then excreted via the kidneys.

In the field of nanotechnology, Ethyl-3-methyl-2-hexenoate has been explored as a building block for the synthesis of nanoparticles with specific functional properties. A 2024 study in *Nano Letters* reported the successful fabrication of lipid-based nanoparticles using this compound as a core component. These nanoparticles exhibited enhanced stability and controlled release of encapsulated therapeutic agents, making them promising candidates for drug delivery applications. The lipophilic nature of the compound allows it to self-assemble into lipid bilayers, which can encapsulate hydrophobic drugs effectively.

The potential therapeutic applications of Ethyl-3-methyl-2-hexenoate extend beyond anti-inflammatory and antioxidant properties. Recent studies have investigated its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2023 study in *Neurochemical Research* suggested that the compound may help in reducing oxidative stress and inflammation in the brain, which are key factors in the progression of these diseases. The lipophilic nature of the compound allows it to cross the blood-brain barrier, enabling it to exert its effects in the central nervous system.

Despite its promising applications, the safety and toxicity profile of Ethyl-3-methyl-2-hexenoate is an area that requires further investigation. While studies have shown that the compound is relatively safe at low concentrations, its long-term effects and potential interactions with other drugs are not yet fully understood. A 2024 review in *Toxicological Sciences* emphasized the need for comprehensive toxicological studies to assess the chronic toxicity and ecological impact of this compound, particularly in environmental applications.

In conclusion, Ethyl-3-methyl-2-hexenoate (CAS No. 15677-00-6) is a multifunctional compound with significant potential in pharmaceutical and biotechnological research. Its unique chemical structure and lipophilic nature make it an attractive candidate for drug delivery systems, anti-inflammatory therapies, and biocompatible material development. Ongoing research continues to uncover new applications and optimize its synthesis and biological activity, positioning it as a key player in the future of advanced therapeutics and sustainable chemistry.

Further exploration into the mechanisms of action, pharmacokinetics, and toxicological profiles of Ethyl-3-methyl-2-hexenoate will be crucial in translating its potential into clinical applications. As the field of pharmaceutical chemistry evolves, compounds like Ethyl-3-methyl-2-hexenoate will play an increasingly important role in the development of innovative treatments and environmentally sustainable practices.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd